molecular formula C16H28N2O4 B13628599 8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate CAS No. 2028341-89-9

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

Katalognummer: B13628599
CAS-Nummer: 2028341-89-9
Molekulargewicht: 312.40 g/mol
InChI-Schlüssel: YLUFBPCSTFOULN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS 1357352-07-8) is a high-purity chemical intermediate with the molecular formula C16H26N2O5 and a molecular weight of 326.39 g/mol. This compound features the 2,8-diazaspiro[4.5]decane scaffold, a spirocyclic system of significant interest in medicinal chemistry. The spirocyclic structure provides rigid, three-dimensional geometry that helps in reducing the conformational entropy penalty upon binding to protein targets, often leading to enhanced affinity and selectivity for the ligand . The tert-butyloxycarbonyl (Boc) and ethyl ester protective groups make this derivative a versatile building block for further synthetic elaboration. Researchers value this compound for its role in the design and synthesis of novel bioactive molecules. Its applications include serving as a key precursor in the development of potential chitin synthase inhibitors, which are investigated as a new class of antifungal agents . Inhibiting chitin synthase, an enzyme essential for fungal cell wall integrity that is absent in humans, represents a promising mechanism of action for overcoming resistance to existing antifungal drugs . This product is intended for research and development purposes only. It is not approved for use in humans, animals, or as a component in products for human or veterinary therapeutic, diagnostic, or cosmetic applications.

Eigenschaften

IUPAC Name

8-O-tert-butyl 4-O-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-17-11-16(12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUFBPCSTFOULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128354
Record name 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028341-89-9
Record name 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 4-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2028341-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate typically involves multi-step processes that construct the diazaspiro ring system and introduce the tert-butyl and ethyl ester functionalities. The overall strategy can be broken down into:

  • Formation of the spirocyclic diazaspiro core.
  • Introduction of ester groups via esterification or carbamate formation.
  • Functional group transformations including cyclization and protection/deprotection steps.

Detailed Stepwise Preparation (Based on Patent CN111518015A and CN109503578A)

A representative preparation method involves four main steps, starting from commercially available or easily synthesized precursors:

Step Description Reagents & Conditions Outcome
1 Synthesis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile from 1,4-dioxaspiro[4.5]decane-8-one React with p-methylsulfonylmethylisocyanide and potassium tert-butoxide in a solvent mixture of glycol dimethyl ether and ethanol at 0-20 °C Formation of nitrile intermediate as a key precursor
2 Alkylation of nitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) Reaction in toluene at 0-20 °C for ~13 hours Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
3 Cyclization and reduction of chloroethyl nitrile intermediate Hydrogenation with Raney nickel catalyst in methanol at 50 °C, 50 psi pressure for 6 hours; then reaction with tert-butyl dicarbonate anhydride Generation of tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylate ester
4 Deprotection of intermediate to yield final compound Treatment with pyridinium p-toluenesulfonate in acetone/water at 70 °C for 15 hours Formation of tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester (final product)

Key Notes on Conditions:

  • Solvents and temperature are carefully controlled to maximize yield and purity.
  • Hydrogenation step uses Raney nickel catalyst under pressure to reduce nitrile and facilitate cyclization.
  • Deprotection step removes protecting groups to yield the final ester functionalities.

Alternative Synthesis Routes

Other methods involve Michael addition reactions of pipecolate-derived enolates to nitroalkenes, followed by cyclization to build the diazaspiro core efficiently in 3-5 steps with high yields. These methods have been demonstrated to be scalable and useful for producing racemic mixtures of diazaspiro derivatives with variations in substitution patterns.

Specific Synthesis of 8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

According to chemical supplier data and patent disclosures, the synthesis often involves:

  • Use of tert-butyl alcohol and ethyl chloroformate or ethyl bromide for introducing tert-butyl and ethyl ester groups, respectively.
  • Employing lithium diisopropylamide (LDA) as a strong base to generate reactive intermediates.
  • Cyclization promoted by hydrogenation catalysts (Raney nickel).
  • Reaction monitoring by TLC and purification by extraction and chromatography.

Data Tables Summarizing Reaction Conditions and Yields

Step Starting Material Reagents & Catalysts Solvent(s) Temp (°C) Time Yield (%) Notes
1 1,4-dioxaspiro[4.5]decane-8-one p-methylsulfonylmethylisocyanide, KOtBu Glycol dimethyl ether + ethanol 0-20 Several hours ~80-85 Formation of nitrile intermediate
2 Nitrile intermediate 1-bromo-2-chloroethane, LDA Toluene 0-20 13 hours ~75-80 Alkylation step
3 Chloroethyl nitrile intermediate H2, Raney Ni, tert-butyl dicarbonate anhydride Methanol 50 6 hours ~70-75 Reduction and cyclization
4 Protected intermediate Pyridinium p-toluenesulfonate Acetone + water 70 15 hours ~85-90 Deprotection to final ester compound

Research Findings and Optimization Insights

  • The use of cheap and readily available starting materials like 1,4-dioxaspiro[4.5]decane-8-one significantly reduces synthesis cost and facilitates scale-up.
  • Controlling temperature and solvent polarity is critical for selectivity and yield, especially during alkylation and cyclization steps.
  • Hydrogenation under pressure with Raney nickel is an effective method for nitrile reduction and ring closure.
  • The final deprotection step requires mild acidic conditions to avoid decomposition of the sensitive spirocyclic core.
  • Alternative Michael addition routes provide flexibility for derivative synthesis but may require chiral resolution for enantiopure products.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid exhibits exceptional performance in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds between aromatic systems. The reaction typically proceeds via three stages: oxidative addition, transmetalation, and reductive elimination.

Key Features:

  • Catalyst Systems: Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands

  • Bases: K₂CO₃ or K₃PO₄ in polar aprotic solvents (e.g., 1,4-dioxane/water mixtures)

  • Temperature: 80–100°C under inert atmosphere

SubstrateProductYieldConditionsSource
7-Bromo-1H-indene4-(3-Methylphenyl)indene100%PdCl₂(PPh₃)₂, DME, 90°C, 8h
Aryl halidesBiaryl compounds87–99%Pd(PPh₃)₄, K₂CO₃, 80°C, 6h

The electron-withdrawing chlorine substituents enhance electrophilicity at the boron-bound carbon, facilitating transmetalation with palladium complexes. Recent studies show Rh(III) catalysts (e.g., [RhCp*Cl₂]₂) enable C–H activation couplings with N-pyrimidyl indoles at 60°C in methanol .

Nucleophilic Aromatic Substitution

The chlorine atoms undergo substitution reactions with nucleophiles under controlled conditions:

Reaction Pathways:

  • Hydroxylation: NaOH in polar solvents at elevated temperatures

  • Amination: Primary/secondary amines with Cu(I) catalysts

  • Thiolation: NaSH in DMF at 100°C

Example Transformation:

(2,4-Dichloro-3-methylphenyl)boronic acidNH3, ΔCuI2-Amino-4-chloro-3-methylphenylboronic acid\text{(2,4-Dichloro-3-methylphenyl)boronic acid} \xrightarrow[\text{NH}_3,\ \Delta]{\text{CuI}} \text{2-Amino-4-chloro-3-methylphenylboronic acid}

Steric hindrance from the methyl group directs substitution preferentially to the 4-position chlorine.

Boronate Ester Formation

The boronic acid readily forms stable esters with diols, enhancing its handling and storage properties:

Common Reagents:

  • Pinacol (1,2-diol) in toluene under Dean-Stark conditions

  • Ethylene glycol with molecular sieves

Applications:

  • Stabilization for long-term storage

  • Enhanced solubility in non-polar solvents for coupling reactions

Chan-Lam Coupling

This copper-mediated reaction enables carbon–heteroatom bond formation under mild conditions:

Typical Protocol:

  • Cu(OAc)₂ (20 mol%)

  • Triethylamine base

  • Room temperature, aerobic conditions

Demonstrated Reactions:

  • N-Arylation: With anilines to form diarylamines

  • O-Arylation: With phenols to generate diaryl ethers

Biological Activity Modulation

While primarily a synthetic intermediate, derivatives exhibit:

  • Proteasome inhibition through boron-mediated binding to catalytic threonine residues

Wissenschaftliche Forschungsanwendungen

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally similar derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (Target) tert-butyl (8), ethyl (4) C₁₆H₂₈N₂O₄ 312.4 High rigidity; intermediate in autophagy drugs
8-(tert-Butyl)-4-methyl-2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate tert-butyl (8), methyl (4), benzyl (2) C₂₃H₃₄N₂O₄ 402.5 Enhanced lipophilicity due to benzyl group
8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate tert-butyl (8), ethyl (3) C₁₆H₂₈N₂O₄ 312.4 Positional isomer; potential altered reactivity
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate tert-butyl (2) C₁₃H₂₄N₂O₂ 240.3 Simplified structure; foundational building block
8-tert-Butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate tert-butyl (8), ethyl (4), 3-oxo C₁₆H₂₆N₂O₅ 326.4 Oxo group increases polarity; bioactive intermediate
Key Observations:
  • Substituent Position : The ethyl group at the 4-position (target compound) vs. 3-position (e.g., 8-tert-butyl 3-ethyl) alters steric and electronic profiles, impacting synthetic pathways and biological interactions.
  • Conversely, a 3-oxo group increases polarity, affecting solubility.
  • Synthetic Complexity : Ethyl substituents at the 4-position (target compound) pose challenges in Michael addition reactions, leading to lower yields compared to methyl or unsubstituted analogues.

Pharmacological and Industrial Relevance

  • Autophagy Modulation : The target compound and its methyl analogue (8-tert-butyl 4-methyl) are intermediates in synthesizing small-molecule autophagy modulators targeting lamin A/C.
  • Drug Delivery : Ethyl and benzyl esters improve pharmacokinetic properties, such as plasma half-life, compared to carboxylate-free derivatives.

Biologische Aktivität

Chemical Identity and Properties

8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a compound characterized by its unique spirocyclic structure and nitrogen-containing heterocycles. The IUPAC name reflects its complex framework, and it has the following chemical formula:

  • Molecular Formula : C16H28N2O4
  • Molecular Weight : 312.41 g/mol
  • CAS Number : 2028341-89-9
  • Purity : 97% .

This compound is primarily utilized in research settings and is not approved for therapeutic use as of now.

The biological activity of 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate has been explored in various studies, focusing on its potential pharmacological effects. Current research indicates that the compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Cytotoxic Effects : In vitro assays have indicated that the compound may induce apoptosis in specific cancer cell lines, suggesting potential for use in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Assays : In a study assessing the antimicrobial properties of diazaspiro compounds, it was found that derivatives similar to 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate demonstrated significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for some strains .
  • Cytotoxicity Studies : A recent investigation into the cytotoxic effects of various diazaspiro compounds highlighted that at concentrations above 25 µM, 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate resulted in over 70% cell death in cultured cancer cells after 48 hours of exposure .
  • Mechanistic Insights : Further mechanistic studies suggest that the compound may disrupt cellular processes through modulation of apoptotic pathways and interference with DNA synthesis .

Data Summary

Property Value/Details
Molecular FormulaC16H28N2O4
CAS Number2028341-89-9
Purity97%
Antimicrobial ActivityMIC ~50 µg/mL against Gram-positive bacteria
Cytotoxicity>70% cell death at >25 µM in cancer cells

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.
  • Mechanistic Studies : Detailed investigations into the biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Exploration of various analogs to optimize biological activity and minimize toxicity.

Q & A

Q. What are the common synthetic routes for preparing 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate, and what key intermediates should be monitored?

Methodological Answer: The synthesis typically involves a multi-step approach:

Boc Protection : tert-Butyloxycarbonyl (Boc) groups are introduced to protect amine functionalities during spirocyclic ring formation. For example, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a common precursor .

Esterification : Ethyl esterification at the 4-position is achieved via nucleophilic substitution or coupling reactions, as seen in related spirocyclic dicarboxylates .

Spirocyclization : Ring closure is facilitated by intramolecular amidation or cyclocondensation, monitored via intermediates like 2,8-diazaspiro[4.5]decan-3-one derivatives .
Critical Intermediates :

  • Boc-protected amines (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) .
  • Ethyl ester intermediates (e.g., 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate methanesulfonate) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Look for characteristic peaks:
  • tert-Butyl group: δ 1.2–1.4 ppm (9H singlet).
  • Spirocyclic CH₂: δ 2.5–3.5 ppm (multiplet).
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and sp³ carbons in the spirocyclic system .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₈N₂O₄: expected m/z 325.2125) .

X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing single-crystal structures, particularly for spirocyclic conformers .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in biological activity data across different batches of this compound?

Methodological Answer:

Purity Assessment :

  • Use HPLC (≥95% purity threshold) to rule out impurities affecting activity .
  • Quantify residual solvents (e.g., dichloromethane) via GC-MS .

Stereochemical Verification :

  • Compare optical rotation or chiral HPLC retention times with reference standards to detect enantiomeric impurities .

Bioassay Standardization :

  • Control variables like buffer pH, temperature, and cell passage number in kinase inhibition assays (e.g., TYK2/JAK1 inhibition studies) .

Q. How does the compound’s stability under varying pH and temperature conditions influence formulation design in preclinical studies?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via LC-MS. The ester groups are prone to hydrolysis, requiring pH-controlled formulations .
  • Thermal Stability : Heat at 40–60°C for 1 week; detect decomposition products (e.g., free carboxylic acids) .

Excipient Screening : Use stabilizers like cyclodextrins or antioxidants (e.g., BHT) to mitigate oxidation of the spirocyclic amine .

Q. What computational approaches are used to predict the spirocyclic system’s conformational flexibility and its impact on target binding?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Simulate the compound in explicit solvent (e.g., water or DMSO) for 100 ns to analyze spirocyclic ring puckering and torsional angles .

Docking Studies :

  • Dock the compound into TYK2’s ATP-binding pocket (PDB: 7EF4) using Glide or AutoDock. Focus on hydrogen bonding with catalytic lysine (K906) and hydrophobic interactions with the gatekeeper residue .

Free Energy Perturbation (FEP) :

  • Calculate binding free energy differences between conformational isomers to prioritize synthetic targets .

Q. How can researchers address low yields in the final spirocyclization step during scale-up synthesis?

Methodological Answer:

Catalytic Optimization :

  • Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate ring closure .

Solvent Screening :

  • Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). High dielectric solvents may stabilize transition states .

Microwave-Assisted Synthesis :

  • Reduce reaction time from 24 hrs to 30 mins at 120°C, improving yield by 15–20% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.